molecular formula C7H7NO3 B3146426 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 59864-32-3

1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No. B3146426
CAS RN: 59864-32-3
M. Wt: 153.14 g/mol
InChI Key: GGDXELDBKMSJSV-UHFFFAOYSA-N
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Description

“1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as 1,4-dihydropyridines . These are organic compounds containing a 1,4-dihydropyridine moiety . Pyridine moieties are present in many natural products, drugs, pesticides, and industrial materials . Pyridine fragments are used in drugs due to their specific characteristics such as basicity, hydrogen bond forming ability, water solubility, and especially because of pyridine rings are bioisosteres of amines, amides, N-heterocyclic rings, and benzene rings .


Synthesis Analysis

A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 4-pyridone moiety, found in 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, is a versatile scaffold for drug design. Researchers have explored its potential in developing bioactive compounds. Notably, some drugs containing this fragment include ciprofloxacin, levofloxacin, delafloxacin, and elvitegravir. These compounds exhibit antibacterial, antiviral, and antiretroviral properties. Further investigations into derivatives of this compound may yield novel therapeutic agents .

Bioisosteres and Structural Analogues

Pyridine rings are bioisosteres of amines, amides, N-heterocyclic rings, and benzene rings. As such, 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives can serve as structural analogues in drug discovery. Their basicity, hydrogen bond-forming ability, and water solubility contribute to their utility in medicinal chemistry .

Computational Chemistry and Molecular Modeling

Theoretical studies play a crucial role in understanding the behavior of 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives. Computational chemistry techniques, such as density functional theory (DFT), elucidate electronic structure, reactivity, and intermolecular interactions.

properties

IUPAC Name

1-methyl-4-oxopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-3-2-5(9)4-6(8)7(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDXELDBKMSJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218423
Record name 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

CAS RN

59864-32-3
Record name 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59864-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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